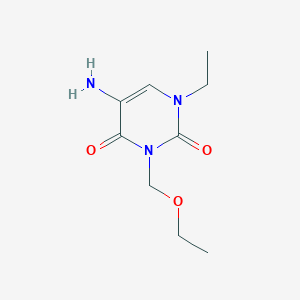

5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione

Beschreibung

5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 5, an ethoxymethyl group at position 3, and an ethyl group at position 1. The compound’s unique structure makes it a valuable subject of study in various fields, including medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel |

C9H15N3O3 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(13)12(9(11)14)6-15-4-2/h5H,3-4,6,10H2,1-2H3 |

InChI-Schlüssel |

IUOLLYONNIQNBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)N(C1=O)COCC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routesThe reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the compound’s high purity .

Analyse Chemischer Reaktionen

5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethyl group, converting it into a carboxylic acid group.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl groups to hydroxyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.

Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.

Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antiviral, or anticancer agent.

Industrial Applications: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

The molecular targets and pathways involved depend on the specific application. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may target enzymes involved in DNA replication or repair, preventing cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

5-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione: This compound lacks the ethoxymethyl group, which may affect its reactivity and biological activity.

5-Amino-3-methyl-1-ethylpyrimidine-2,4(1H,3H)-dione: The presence of a methyl group instead of an ethoxymethyl group can lead to different chemical properties and applications.

5-Amino-3-(methoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione: The methoxymethyl group may influence the compound’s solubility and reactivity compared to the ethoxymethyl group.

The uniqueness of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its antimicrobial properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a pyrimidine ring substituted with an ethoxymethyl group and an amino group. The presence of these functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including 5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | TBD | TBD |

| Reference Compound (e.g., Ampicillin) | Escherichia coli | 36.5 | 73.3 |

Note: Specific MIC and MBC values for 5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione are yet to be determined in published studies.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been documented in various studies. For instance, compounds similar to 5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione have shown effectiveness in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Ovarian Cancer Xenografts

In a study involving ovarian cancer xenografts in nude mice, pyrimidine derivatives demonstrated significant growth suppression of tumor cells. The mechanism was linked to the activation of specific gene pathways that promote apoptosis and inhibit cell proliferation .

The biological activity of 5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Some pyrimidines can intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.